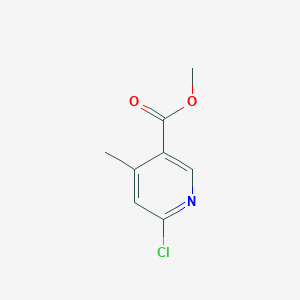

3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile

Übersicht

Beschreibung

“3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse and include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile Applications

Drug Discovery: This compound is utilized in the synthesis of various pharmaceuticals due to its imidazole ring, which is a common structure in many drugs. It has been found to contribute to the therapeutic potential of compounds with activities such as antibacterial, antifungal, and antiviral properties .

Catalysis: In the field of catalysis, 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile can act as a ligand for catalysts used in chemical reactions. Its unique structure allows it to bind with metals and enhance reaction rates or selectivity.

Material Science: The compound’s properties are explored for creating new materials with desired features, such as increased strength or conductivity. It could be a building block for polymers or other advanced materials.

Biological Activities: Derivatives of this compound show a range of biological activities, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, and antipyretic effects. This makes it a valuable compound for developing new treatments .

Antioxidant Potential: Some derivatives have shown good scavenging potential for free radicals, which is comparable to ascorbic acid (vitamin C). This suggests its use in developing antioxidant therapies .

Anti-amoebic and Antihelmintic Activities: The compound has potential applications in treating infections caused by amoebas and helminths due to its anti-amoebic and antihelmintic properties .

Ulcerogenic Activity: Research indicates that certain derivatives may have applications in treating ulcers due to their ulcerogenic activity .

Antifungal Applications: Given its antifungal properties, this compound could be used in the development of new antifungal agents or treatments .

Zukünftige Richtungen

The future directions for research on imidazo[1,2-a]pyridines are likely to continue focusing on their potential pharmaceutical applications, given their broad range of chemical and biological properties . This includes further exploration of their synthesis, functionalization, and physicochemical properties, as well as their biological role and potential therapeutic significance .

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can target a variety of proteins and enzymes . For instance, some imidazole derivatives have been found to target the C522 residue of p97, a protein involved in various cellular processes .

Mode of Action

They can interact with their targets in various ways, often leading to changes in the function or activity of the target . For example, some imidazole derivatives have been found to inhibit the function of their target proteins, leading to therapeutic effects .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . For instance, some imidazole derivatives have been found to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and progression .

Pharmacokinetics

It is known that imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that the action of imidazole derivatives can be influenced by various factors, including the ph of the environment, the presence of other substances, and the temperature .

Eigenschaften

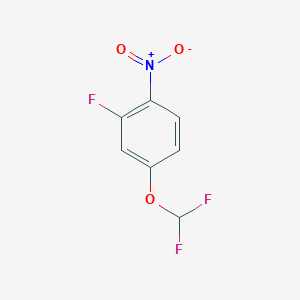

IUPAC Name |

3-amino-6-imidazol-1-ylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-5-8-7(11)1-2-9(13-8)14-4-3-12-6-14/h1-4,6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDMBTXBVQTNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B1391514.png)